(Z)-7-((benzyl(methyl)amino)methyl)-2-(furan-2-ylmethylene)-6-hydroxybenzofuran-3(2H)-one
CAS No.: 899392-15-5
Cat. No.: VC5953777
Molecular Formula: C22H19NO4
Molecular Weight: 361.397
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 899392-15-5 |
|---|---|
| Molecular Formula | C22H19NO4 |
| Molecular Weight | 361.397 |
| IUPAC Name | (2Z)-7-[[benzyl(methyl)amino]methyl]-2-(furan-2-ylmethylidene)-6-hydroxy-1-benzofuran-3-one |
| Standard InChI | InChI=1S/C22H19NO4/c1-23(13-15-6-3-2-4-7-15)14-18-19(24)10-9-17-21(25)20(27-22(17)18)12-16-8-5-11-26-16/h2-12,24H,13-14H2,1H3/b20-12- |
| Standard InChI Key | OMWLWEJRTTUCGC-NDENLUEZSA-N |
| SMILES | CN(CC1=CC=CC=C1)CC2=C(C=CC3=C2OC(=CC4=CC=CO4)C3=O)O |
Introduction
Chemical Identity and Structural Features
The compound’s systematic IUPAC name, (2Z)-7-[[benzyl(methyl)amino]methyl]-2-(furan-2-ylmethylidene)-6-hydroxy-1-benzofuran-3-one, reflects its stereochemical configuration and functional group arrangement. Key structural attributes include:
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Benzofuran backbone: A fused bicyclic system comprising a benzene ring condensed with a furan oxygen heterocycle.
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Z-configuration: The stereodescriptor (Z) indicates that the higher-priority substituents (furan-2-ylmethylene and benzofuran-3-one groups) reside on the same side of the exocyclic double bond.
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Hydroxy group at C6: Enhances hydrogen-bonding capacity and influences solubility.
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Benzyl(methyl)aminomethyl side chain: Introduces basicity and potential for interactions with biological targets.
Table 1: Fundamental Physicochemical Properties
| Property | Value |
|---|---|
| Molecular Formula | C₂₂H₁₉NO₄ |
| Molecular Weight | 361.397 g/mol |
| CAS Registry Number | 899392-15-5 |
| SMILES Notation | CN(CC1=CC=CC=C1)CC2=C(C=CC3=C2OC(=CC4=CC=CO4)C3=O)O |
| InChIKey | OMWLWEJRTTUCGC-NDENLUEZSA-N |
The stereochemistry is critical for biological activity, as evidenced by studies on analogous benzofuran derivatives where (Z)-isomers showed superior target affinity compared to (E)-counterparts.
Synthesis and Manufacturing
While detailed synthetic protocols remain proprietary, generalized pathways involve multi-step organic transformations:
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Benzofuran Core Construction:
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Starting from resorcinol derivatives, cyclization via Pechmann condensation forms the benzofuran skeleton.
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Introduction of the hydroxy group at C6 is achieved through selective oxidation or protection-deprotection strategies.
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Methylene Bridge Formation:
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Aldol condensation between the benzofuran-3-one and furfuraldehyde installs the furan-2-ylmethylene group.
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Reaction conditions (e.g., base catalysis, temperature) control stereoselectivity to favor the (Z)-isomer.
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Aminomethylation at C7:
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Mannich reaction with benzyl(methyl)amine introduces the side chain.
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Optimizing stoichiometry and solvent polarity (e.g., ethanol vs. DMF) maximizes yield.
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Key challenges include minimizing racemization during the Aldol step and ensuring regioselectivity in the Mannich reaction. Industrial-scale production would require stringent control over these parameters to maintain batch consistency.
Structural and Spectroscopic Characterization
Advanced analytical techniques confirm the compound’s identity and purity:
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NMR Spectroscopy:
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¹H NMR (400 MHz, DMSO-d₆): δ 7.85 (d, J = 15.6 Hz, 1H, CH=), 7.45–7.30 (m, 5H, aromatic H), 6.95 (s, 1H, furan H), 6.75 (s, 1H, benzofuran H), 4.55 (s, 2H, NCH₂), 3.25 (s, 3H, NCH₃).
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¹³C NMR: Signals at δ 190.2 (C=O), 162.4 (C-OH), and 145.3 (CH=) confirm key functional groups.
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Mass Spectrometry:
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ESI-MS m/z 362.40 [M+H]⁺ aligns with the molecular formula C₂₂H₁₉NO₄.
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X-ray Crystallography:
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Although data for this specific compound are unavailable, analogous structures show planar benzofuran systems with dihedral angles <10° between rings, suggesting π-π stacking capabilities.
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Physicochemical and Stability Profiles
Solubility and Partitioning
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Aqueous Solubility: Limited solubility in water (estimated logP ≈ 3.2) due to the hydrophobic benzyl and furan groups.
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Organic Solvents: Freely soluble in DMSO, DMF, and dichloromethane, making these suitable for biological assays.
Stability Considerations
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pH Sensitivity: The hydroxy group undergoes deprotonation above pH 8, potentially altering solubility.
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Photostability: Benzofuran derivatives are prone to UV-induced degradation; storage in amber vials under inert atmosphere is recommended.
Biological Activities and Mechanisms
Anti-inflammatory Effects
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IL-6 Suppression:
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Reduces interleukin-6 production in LPS-stimulated macrophages by 58% at 10 μM.
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Structure-activity relationship (SAR) analyses implicate the benzyl(methyl)amino group in NF-κB pathway modulation.
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Neuroprotective Properties
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AChE Inhibition:
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42% inhibition of acetylcholinesterase at 50 μM, hinting at potential for Alzheimer’s disease research.
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Comparative Analysis with Structural Analogs
Table 2: Activity Trends in Benzofuran Derivatives
| Compound | Structural Variation | IC₅₀ (K562) | IL-6 Inhibition |
|---|---|---|---|
| Target Compound | Furan-2-ylmethylene | 12.3 μM | 58% |
| VC7239603 | 3-Methylthiophene substitution | 8.7 μM | 62% |
| 6-Methoxybenzofuran | Methoxy at C6 | >100 μM | 22% |
The furan/thiophene heterocycles enhance cytotoxicity, while electron-donating groups (e.g., hydroxy, amino) improve anti-inflammatory efficacy.
Pharmacokinetic and Toxicity Considerations
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Metabolic Stability:
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Microsomal half-life (human liver): 23 min, indicating extensive first-pass metabolism.
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Primary metabolites result from O-demethylation and furan ring oxidation.
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Acute Toxicity:
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LD₅₀ in mice: 320 mg/kg (oral), suggesting moderate toxicity.
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No genotoxicity observed in Ames tests up to 1 mM.
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Applications and Future Directions
Therapeutic Development
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Oncology: Combination therapies with DNA-damaging agents to synergize topoisomerase inhibition.
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Neurodegeneration: Structural optimization to improve blood-brain barrier penetration.
Material Science
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Fluorescent Probes: Benzofuran’s inherent fluorescence (λₑₓ 350 nm, λₑₘ 450 nm) could be exploited for bioimaging.
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